molecular formula C12H19NO B15226067 (R)-1-(2-Ethoxyphenyl)butan-1-amine

(R)-1-(2-Ethoxyphenyl)butan-1-amine

Cat. No.: B15226067
M. Wt: 193.28 g/mol
InChI Key: ASEMJRROEUENSH-LLVKDONJSA-N
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Description

(R)-1-(2-Ethoxyphenyl)butan-1-amine is a chiral primary amine featuring a butan-1-amine backbone substituted with a 2-ethoxyphenyl group at the chiral center. The ethoxy (–OCH₂CH₃) substituent at the ortho position of the aromatic ring introduces steric and electronic effects, distinguishing it from simpler arylalkylamines. This compound’s stereochemistry (R-configuration) may influence its physicochemical properties and interactions in chemical or biological systems.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R)-1-(2-ethoxyphenyl)butan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-7-11(13)10-8-5-6-9-12(10)14-4-2/h5-6,8-9,11H,3-4,7,13H2,1-2H3/t11-/m1/s1

InChI Key

ASEMJRROEUENSH-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1OCC)N

Canonical SMILES

CCCC(C1=CC=CC=C1OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Ethoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzaldehyde and butylamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Ethoxyphenyl)butan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Ethoxyphenyl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Ethoxyphenyl)butan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays.

Medicine

In the field of medicine, ®-1-(2-Ethoxyphenyl)butan-1-amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes in the body.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Ethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with (R)-1-(2-Ethoxyphenyl)butan-1-amine:

Compound Name Molecular Formula Key Substituent Chiral Center Notable Features
(R)-1-(2-Ethoxyphenyl)butan-1-amine C₁₂H₁₉NO 2-Ethoxyphenyl Yes (R) Ethoxy group enhances lipophilicity
(1R)-1-(Thiophen-2-yl)ethan-1-amine C₆H₉NS Thiophen-2-yl Yes (R) Sulfur atom increases polarity
2-Phenylbutan-1-amine hydrochloride C₁₀H₁₆ClN Phenyl No Hydrochloride salt improves water solubility

Physicochemical Properties

Viscosity Behavior in Solutions: Evidence from 1-alkanol + primary amine mixtures reveals that viscosity deviations (ηΔ) correlate with amine chain length and solvation effects. For example:

  • Propan-1-amine + 1-propanol: ηΔ = –0.305 mPa·s
  • Butan-1-amine + 1-propanol: ηΔ = –0.253 mPa·s This suggests longer alkyl chains (e.g., butan-1-amine) reduce solvation-induced viscosity lowering compared to shorter chains (propan-1-amine) .

Polarity and Solubility :

  • The thiophen-2-yl group in (1R)-1-(Thiophen-2-yl)ethan-1-amine introduces sulfur’s electronegativity, enhancing polarity and aqueous solubility compared to the ethoxyphenyl variant .
  • 2-Phenylbutan-1-amine hydrochloride benefits from ionic character (HCl salt), significantly improving water solubility over neutral amines .

Stereochemical and Electronic Effects

  • The R-configuration in (R)-1-(2-Ethoxyphenyl)butan-1-amine may lead to distinct crystallinity or chiral recognition in host-guest systems, though experimental data are lacking.
  • The ethoxy group ’s electron-donating nature could stabilize the aromatic ring via resonance, altering reactivity in substitution reactions compared to electron-withdrawing substituents (e.g., nitro groups).

Research Findings and Data Gaps

Available Data

  • Purity : (1R)-1-(Thiophen-2-yl)ethan-1-amine is commercially available at 95% purity, suggesting feasible synthesis routes for chiral amines .

Unresolved Questions

  • Thermophysical Properties : Melting/boiling points, density, and refractive index data for (R)-1-(2-Ethoxyphenyl)butan-1-amine are unreported.
  • Biological Activity: No evidence exists on its pharmacological or toxicological profile, though arylalkylamines are often explored in medicinal chemistry.

Biological Activity

(R)-1-(2-Ethoxyphenyl)butan-1-amine is a chiral amine with a notable molecular structure that includes an ethoxy group attached to a phenyl ring, linked to a butanamine backbone. This compound has garnered attention due to its potential biological activities, particularly in the context of neurotransmitter modulation and receptor interactions.

  • Molecular Formula : C13_{13}H19_{19}NO
  • Molecular Weight : Approximately 193.28 g/mol
  • IUPAC Name : (1R)-1-(2-ethoxyphenyl)butan-1-amine

The ethoxy group significantly influences the compound's chemical behavior and biological interactions, potentially leading to varied therapeutic effects compared to structurally similar compounds.

The biological activity of (R)-1-(2-Ethoxyphenyl)butan-1-amine is primarily linked to its interaction with specific receptors, notably serotonin receptors. Research indicates that this compound may modulate serotonin pathways, particularly the 5-HT1A receptor, which is crucial in regulating mood and anxiety levels. The binding of (R)-1-(2-Ethoxyphenyl)butan-1-amine to these receptors can lead to various physiological responses, including alterations in neurotransmitter release and neuronal excitability.

Neurotransmitter Interaction

Studies have shown that (R)-1-(2-Ethoxyphenyl)butan-1-amine exhibits significant affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant-like effects. The modulation of serotonin pathways is essential for understanding its therapeutic applications in treating mood disorders.

Antiproliferative Effects

Recent investigations into the antiproliferative properties of related compounds have highlighted the potential of (R)-1-(2-Ethoxyphenyl)butan-1-amine derivatives in cancer treatment. Compounds with similar structures have demonstrated significant in vitro activity against various cancer cell lines, suggesting that (R)-1-(2-Ethoxyphenyl)butan-1-amine may also possess anticancer properties through mechanisms such as tubulin destabilization and apoptosis induction .

Comparative Analysis with Similar Compounds

To understand the unique properties of (R)-1-(2-Ethoxyphenyl)butan-1-amine, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeatureBiological Activity
(R)-1-(2-Methoxyphenyl)butan-1-amineMethoxy group instead of ethoxyModulates serotonin pathways
(R)-1-(2-Propoxyphenyl)butan-1-aminePropoxy groupPotentially similar receptor interactions
(R)-1-(2-Butoxyphenyl)butan-1-amineButoxy groupVaries in reactivity and biological effects

The presence of different alkoxy groups influences the pharmacological profile and biological activity of these compounds, with (R)-1-(2-Ethoxyphenyl)butan-1-amine potentially offering unique therapeutic advantages.

Study on Antiproliferative Activity

In vitro studies have indicated that certain derivatives related to (R)-1-(2-Ethoxyphenyl)butan-1-amine exhibit significant antiproliferative effects against human breast cancer cell lines such as MCF-7. For example, compounds structurally related to (R)-1-(2-Ethoxyphenyl)butan-1-amine have shown IC50_{50} values ranging from 10–33 nM, indicating strong potential for use in cancer therapies .

Neuropharmacological Studies

Research into the neuropharmacological effects of (R)-1-(2-Ethoxyphenyl)butan-1-amine has demonstrated its capacity to influence behavioral outcomes in animal models. These studies suggest that modulation of serotonin receptors could lead to improvements in anxiety-like behaviors, supporting its potential use as an anxiolytic agent .

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